Methyl 2-(3,5-dioxo-4-phenyl-2-furylidene)-2-phenylacetate
Description
Historical Context of Discovery and Early Characterization
The formal identification of vulpinic acid dates back to 1925, when it was first isolated from lichens. wikipedia.orgmfa.org However, its journey in the realm of chemical synthesis began even earlier. In 1894, the German chemist Jacob Volhard accomplished the first total synthesis of vulpinic acid, a significant achievement that also contributed to the structural elucidation of its parent compound, pulvinic acid. e-bookshelf.dethieme-connect.comwiley-vch.de Early research in the 19th century, such as the work of Adolf Spiegel in 1880, involved the saponification of vulpinic acid to understand its fundamental structure, leading to the naming of pulvinic acid. wikipedia.org These foundational studies laid the groundwork for over a century of research into this and related natural products.
Significance in Natural Products Chemistry and Chemical Ecology
Vulpinic acid holds considerable significance in the fields of natural products chemistry and chemical ecology. As a secondary metabolite produced by the fungal partner in a lichen symbiosis, it plays a crucial role in the organism's survival. wikipedia.org One of its primary ecological functions is as an antifeedant, deterring grazing by herbivores such as slugs and insects. wikipedia.orgresearchgate.netrsc.org This protective mechanism is vital for the lichen's persistence in its natural habitat.
Furthermore, vulpinic acid is recognized for its photoprotective properties. wikipedia.org It effectively absorbs ultraviolet (UV) radiation, shielding the photosynthetically active photobionts within the lichen from the damaging effects of high-energy solar radiation. wikipedia.orgchemrxiv.org This UV-blocking capability is a key adaptation for lichens that thrive in sun-exposed environments. mdpi.com The study of such natural photoprotective agents continues to be an active area of research.
Scope and Research Focus of the Outline
This article will exclusively focus on the chemical and biological aspects of vulpinic acid within an academic research context. The subsequent sections will provide a detailed examination of its biosynthesis, the various strategies employed for its chemical synthesis, and a thorough analysis of its spectroscopic characteristics. The content will adhere strictly to these topics, excluding any discussion of dosage, administration, or safety profiles to maintain a purely scientific focus.
Structure
2D Structure
3D Structure
Properties
CAS No. |
521-52-8 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |
InChI Key |
OMZRMXULWNMRAE-ICFOKQHNSA-N |
Isomeric SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 5897, Vulpinic acid |
Origin of Product |
United States |
Natural Occurrence and Distribution of Vulpinic Acid
Presence in Lichen Symbioses: Key Genera and Species
Vulpinic acid is a well-known product of the fungal partner in certain lichen symbioses. wikipedia.org Its distribution is particularly notable within specific genera of the Parmeliaceae family, as well as in other distinct lichen groups.
Letharia vulpina and other Parmeliaceae
The most iconic source of vulpinic acid is the "wolf lichen," Letharia vulpina, a fruticose lichen belonging to the Parmeliaceae family. wikipedia.orgwikipedia.org The vibrant yellow-green color of this lichen is primarily due to the high concentration of vulpinic acid in its cortex. wikipedia.orgcambridge.org This compound has been a subject of interest for its toxic properties, historically used as a poison for wolves and foxes. wikipedia.org The genus Letharia as a whole is characterized by its shrubby, fruticose form and the production of vulpinic acid. cambridge.org Recent molecular studies have revealed greater diversity within the genus than previously understood, with several distinct species-level lineages identified within what was traditionally considered Letharia vulpina and Letharia columbiana. wikipedia.orgcambridge.org
Bryoria fremontii and Bryoria tortuosa
Within the genus Bryoria, also in the family Parmeliaceae, Bryoria fremontii and Bryoria tortuosa are unique for their production of vulpinic acid. cambridge.orgcambridge.org In B. fremontii, the yellow pigment is typically confined to the soralia (reproductive structures) and apothecia (fruiting bodies). cambridge.orgcambridge.org In contrast, B. tortuosa can exhibit vulpinic acid throughout its thallus, giving the entire lichen a yellowish hue. cambridge.orgcambridge.org However, the amount of vulpinic acid in B. tortuosa can be variable. cambridge.orgcambridge.org Interestingly, molecular analyses have shown that B. fremontii and B. tortuosa are genetically the same species. cambridge.org The difference in vulpinic acid distribution, and thus color, is now understood to be related to the presence of a second fungal partner, a basidiomycete yeast, which is involved in the production of the acid. popsci.com Specimens with high concentrations of vulpinic acid, often identified as B. tortuosa, are considered toxic. wikipedia.org
Vulpicida pinastri
The genus Vulpicida is characterized by the presence of pulvinic acid derivatives, including vulpinic acid, which contribute to the yellow and green colors of its species. wikipedia.org Vulpicida pinastri is distinguished by its bright yellow marginal soredia and medulla, a direct result of the presence of both pinastric and vulpinic acids. ut.ee This lichen is widespread in arctic, boreal, and mountainous regions of the northern hemisphere, typically growing on the bark of coniferous trees. ut.ee The co-occurrence of vulpinic acid with usnic acid and pinastric acid in V. pinastri is believed to provide protection from UV radiation. researchgate.netnih.govnih.gov
Occurrence in Non-Lichenized Fungi
While predominantly known from lichens, vulpinic acid has also been isolated from a few species of non-lichenized fungi.
Pulveroboletus ravenelii
Pulveroboletus ravenelii, a bolete fungus commonly known as Ravenel's bolete, is a notable non-lichenized source of vulpinic acid. rsc.orgwikipedia.org This edible mushroom is found in Asia and North America. rsc.org Chemical investigations of its fruiting bodies have led to the isolation of vulpinic acid as a major component. rsc.orgnih.gov The presence of vulpinic acid is a shared characteristic with another species in the genus, P. cramesinus. nih.gov
Scleroderma citrinum
Vulpinic acid and its derivatives have also been identified in Scleroderma citrinum, a common earthball fungus. thieme-connect.comresearchgate.net This poisonous mushroom has been found to contain various pulvinic acid-type pigments. wikipedia.org Bioassay-guided fractionation of extracts from S. citrinum has led to the isolation of vulpinic acid derivatives. thieme-connect.com
Data on Vulpinic Acid Occurrence
| Species | Family | Type | Key Characteristics Related to Vulpinic Acid |
| Letharia vulpina | Parmeliaceae | Lichen | Bright yellow-green color due to high cortical concentration of vulpinic acid. wikipedia.orgcambridge.org |
| Bryoria fremontii | Parmeliaceae | Lichen | Vulpinic acid typically restricted to soralia and apothecia. cambridge.orgcambridge.org |
| Bryoria tortuosa | Parmeliaceae | Lichen | Vulpinic acid can be present throughout the thallus, causing a yellowish color. cambridge.orgcambridge.org Now considered conspecific with B. fremontii. cambridge.org |
| Vulpicida pinastri | Parmeliaceae | Lichen | Bright yellow marginal soredia and medulla due to pinastric and vulpinic acids. ut.ee |
| Pulveroboletus ravenelii | Boletaceae | Fungus | Fruiting bodies contain vulpinic acid as a major secondary metabolite. rsc.orgnih.gov |
| Scleroderma citrinum | Sclerodermataceae | Fungus | Contains vulpinic acid and its derivatives. thieme-connect.comresearchgate.net |
Other Fungal Species
While vulpinic acid is famously associated with lichens of the Letharia genus, particularly Letharia vulpina (wolf lichen), its natural occurrence is not limited to this group. wikipedia.org Research has identified the presence of this bright yellow pulvinic acid derivative in other fungal species, including both non-lichenized fungi and as a product of a more complex symbiotic relationship than previously understood.
One of the first instances of vulpinic acid being reported in a non-lichenized fungus was in the bolete mushroom Pulveroboletus ravenelii. wikipedia.orgresearchgate.net Studies of this mushroom have revealed a variety of phenolic compounds, with vulpinic acid being a notable constituent. researchgate.net This discovery was significant as it demonstrated that the biosynthetic pathways for pulvinic acid derivatives are not exclusive to the fungal partners (mycobionts) within lichens. wikipedia.org
More recent and groundbreaking research has uncovered a more complex picture of vulpinic acid production within lichens themselves. For a long time, the secondary metabolites in lichens were thought to be produced exclusively by the ascomycete mycobiont. nih.gov However, studies on the lichen species Bryoria tortuosa and Bryoria fremontii have challenged this view. These two species were considered genetically identical in terms of their known fungal and algal partners, yet B. tortuosa is yellow due to the presence of toxic vulpinic acid, while B. fremontii is dark brown and lacks the acid. purdue.edu Metatranscriptomic analysis revealed the presence of a previously unrecognized third partner: a basidiomycete yeast belonging to the genus Cyphobasidium. nih.gov The abundance of this yeast was found to be significantly higher in the vulpinic acid-rich B. tortuosa. nih.govpurdue.edu This suggests that the basidiomycete yeast is involved in the production of vulpinic acid, either directly or by inducing its synthesis by the ascomycete partner. nih.gov These specific yeasts are embedded in the cortex, the outer "skin" of the lichen. nih.govpurdue.edu
Furthermore, the entire genus Vulpicida is characterized by the presence of pulvinic and vulpinic acids, which, combined with usnic acid, give these lichens their distinctive yellow and green colors. wikipedia.org This genus, which was separated from Cetraria, includes several species found in arctic and northern temperate regions that consistently produce vulpinic acid. wikipedia.org
The table below summarizes key fungal species, beyond Letharia vulpina, that have been identified as containing vulpinic acid.
Table 1: Selected Fungal Species Containing Vulpinic Acid
| Genus | Species | Fungal Group | Key Findings | References |
|---|---|---|---|---|
| Pulveroboletus | Pulveroboletus ravenelii | Basidiomycete (Bolete) | First reported occurrence in a non-lichenized Basidiomycete fungus. | wikipedia.org, researchgate.net |
| Bryoria | Bryoria tortuosa | Ascomycete (Lichenized) | Contains high levels of vulpinic acid, linked to the presence of a third symbiotic partner, the basidiomycete yeast Cyphobasidium. | nih.gov, purdue.edu |
| Vulpicida | Vulpicida juniperinus | Ascomycete (Lichenized) | The genus is characterized by the presence of vulpinic acid. | wikipedia.org |
| Vulpicida | Vulpicida pinastri | Ascomycete (Lichenized) | Contains vulpinic and pinastric acids. | wikipedia.org |
| Vulpicida | Vulpicida canadensis | Ascomycete (Lichenized) | Contains vulpinic acid as a characteristic secondary metabolite. | wikipedia.org |
This expanded understanding of the distribution of vulpinic acid highlights the diverse metabolic capabilities within the fungal kingdom and the complex symbiotic interactions that can lead to the production of these specialized secondary metabolites.
Biosynthesis of Vulpinic Acid
Precursor Compounds and Metabolic Pathways
The formation of vulpinic acid is intrinsically linked to the pulvinic acid pathway, which utilizes fundamental building blocks derived from primary metabolism. wikipedia.orgresearchgate.net
Vulpinic acid is a simple methyl ester of its parent compound, pulvinic acid. wikipedia.org Biosynthetically, it is formed through the esterification of pulvinic acid. wikipedia.org In fact, the unsubstituted parent compound, pulvinic acid, is found in nature almost exclusively as its methyl ester, vulpinic acid. scispace.com
The ultimate precursors for the entire pulvinic acid family of pigments, including vulpinic acid, are the aromatic amino acids L-phenylalanine and L-tyrosine. wikipedia.orgwikipedia.org These amino acids are themselves products of the shikimate pathway, a metabolic route found in fungi, plants, and microorganisms. researchgate.netrsc.org Tracer experiments using 14C-labeled phenylalanine have confirmed its role as a proficient precursor in the biosynthesis of vulpinic acid in the lichen Letharia vulpina. cdnsciencepub.com
The biosynthetic journey from amino acids to the pulvinic acid core involves several key transformations. wikipedia.org Phenylalanine and tyrosine are first converted to their corresponding arylpyruvic acids. wikipedia.org The pulvinic acid skeleton is then formed through a process that involves the dimerization of two arylpyruvic acid molecules. wikipedia.orgwikipedia.org This is followed by the oxidative ring-cleavage of a terphenylquinone intermediate, which then rearranges and relactonizes to yield the characteristic pulvinic acid structure. researchgate.netrsc.org
Involvement of Aromatic Amino Acids (Phenylalanine, Tyrosine)
Enzymatic Mechanisms and Biosynthetic Intermediates
While the complete enzymatic cascade is not fully elucidated, research has identified key intermediates and the types of reactions involved.
Tracer and pulse-labeling experiments have led to a proposed biosynthetic sequence. cdnsciencepub.comcdnsciencepub.com The pathway likely begins with the deamination of phenylalanine to phenylpyruvic acid, a reaction that could be catalyzed by a transaminase or an amino acid oxidase. cdnsciencepub.com Two molecules derived from this intermediate then condense to form a terphenylquinone, specifically polyporic acid. rsc.orgcdnsciencepub.com This quinone is a critical intermediate that undergoes oxidative cleavage of its quinone ring, followed by rearrangement to form pulvinic acid. researchgate.netcdnsciencepub.com The final step in the formation of vulpinic acid is the methylation of the carboxylic acid group of pulvinic acid. wikipedia.org
Table 1: Key Precursors and Intermediates in Vulpinic Acid Biosynthesis
| Compound Name | Role in Pathway |
|---|---|
| Phenylalanine | Primary Precursor Amino Acid wikipedia.orgcdnsciencepub.com |
| Tyrosine | Primary Precursor Amino Acid wikipedia.orgwikipedia.org |
| Phenylpyruvic Acid | Intermediate; product of phenylalanine deamination cdnsciencepub.comcdnsciencepub.com |
| Polyporic Acid | Intermediate; a terphenylquinone formed from precursor condensation cdnsciencepub.comcdnsciencepub.com |
Environmental and Genetic Factors Influencing Biosynthesis
The production of lichen secondary metabolites, including vulpinic acid, is under genetic control but is also significantly influenced by environmental conditions. cdnsciencepub.comnih.gov The expression of genes responsible for biosynthesis, such as polyketide synthase (PKS) genes, can be modulated by external stimuli. cdnsciencepub.commun.ca
While direct studies on vulpinic acid are limited, research on analogous lichen compounds provides insight. Environmental factors such as light intensity, temperature, substrate pH, and moisture are known to affect the production of secondary metabolites. cdnsciencepub.comfrontiersin.org For instance, vulpinic acid is thought to function as a blue light screen, protecting the lichen's photobionts from high-intensity light. wikipedia.orgnerc.ac.uk This suggests that its biosynthesis may be upregulated in light-exposed environments. Abiotic stresses, in general, can trigger defense-related signaling pathways that lead to the enhanced expression of biosynthetic genes and the accumulation of protective secondary compounds. nih.gov
Chemical Synthesis and Derivatization of Vulpinic Acid
Established Synthetic Routes
The synthesis of vulpinic acid, a naturally occurring pigment found in various lichens and mushrooms, has been approached through several established chemical routes. lookchem.com These methods often leverage common precursors and advanced organic reactions to construct the characteristic γ-alkylidenebutenolide core of the molecule.
Condensation reactions are fundamental to the construction of the vulpinic acid scaffold. One key strategy involves a tandem Claisen condensation-transesterification to produce related pulvinone structures. researchgate.net Another significant approach is the Dieckmann condensation. In one pathway, 3-aryltetronic acids, which are direct precursors to vulpinic acids, are prepared in a single step by treating a mixture of methyl arylacetates and methyl hydroxyacetates with potassium tert-butoxide. acs.orgnih.gov This reaction proceeds through a tandem transesterification followed by an intramolecular Dieckmann condensation to form the tetronic acid ring. acs.orgnih.gov
Furthermore, stereoselective aldol (B89426) condensation reactions have been employed, followed by catalytic intermolecular C-H insertion, to yield vulpinic acid and its derivatives. acs.orgeie.gr This highlights the versatility of condensation chemistry in building the core structure and introducing key functionalities.
Another approach utilizes 3-aryltetronic acids, prepared via a one-step tandem transesterification/Dieckmann condensation. acs.orgnih.gov These precursors can then be converted to various vulpinic acids in a three-step sequence that involves reacting the corresponding dianion with an α-ketoester, followed by dehydration. acs.orgnih.gov This strategy has been successfully applied to the synthesis of natural products like pinastric acid. acs.orgnih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and frequently employed method for the synthesis of vulpinic acid and its analogues. wikipedia.org This palladium-catalyzed reaction is typically used as a key step to introduce an aryl group onto the butenolide scaffold. lookchem.comresearchgate.net
One common strategy involves the coupling of an arylboronate with a functionalized tetronic acid derivative, such as an enol triflate or an iodide. lookchem.comacs.org Researchers have successfully synthesized vulpinic acid by functionalizing α-hydroxy-γ-alkylidenebutenolides via their corresponding enol triflates and reacting them with phenylboronic acid. acs.orgnih.gov
An alternative and flexible approach uses an iodide intermediate prepared from tetronic acid. lookchem.com This common iodide can be coupled with various arylboronates to generate a range of vulpinic acids with different aryl substituents. lookchem.comresearchgate.net For example, using Pd(PPh3)2Cl2 as a catalyst in a THF/aqueous Na2CO3 mixture, various adducts have been obtained in yields ranging from 55% to 93%. lookchem.com This methodology has proven effective for preparing natural products, including vulpinic acid and pinastric acid. lookchem.comresearchgate.net
A biomimetic synthesis route to vulpinic acid has been established starting from polyporic acid, a naturally occurring p-terphenylquinone. capes.gov.br This transformation mimics the proposed biosynthetic pathway where polyporic acid undergoes oxidative ring opening.
The chemical synthesis involves the reaction of polyporic acid with lead tetraacetate in boiling acetic acid. acs.org This oxidation step cleaves the quinone ring to form pulvinic acid lactone in a 28% yield. acs.org The resulting lactone can then be readily converted to vulpinic acid via methanolysis in a 90% yield. acs.org This method provides a direct link between two classes of natural pigments and supports the hypothesized biosynthetic relationship.
Suzuki Cross-Coupling Methodologies
Strategies for Analogue and Derivative Synthesis
The synthesis of analogues and derivatives of vulpinic acid is crucial for exploring their chemical space and conducting structure-activity relationship studies. A primary strategy involves modifying the aryl groups attached to the core structure. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose, as it allows for the introduction of a wide variety of aryl and heteroaryl groups by simply changing the arylboronate coupling partner. lookchem.comresearchgate.netresearchgate.net This diversity-oriented strategy enables the creation of libraries of vulpinic acid analogues with different substitution patterns on the phenyl rings. researchgate.net
Another approach involves the synthesis of 3-aryltetronic acids as precursors. By starting with different methyl arylacetates in the initial condensation step, various 3-aryltetronic acids can be generated, which are then converted into the corresponding vulpinic acid analogues. acs.orgnih.gov This method was used to achieve the syntheses of pinastric acid and 4,4′-dimethoxyvulpinic acid. nih.gov
Post-synthesis modification of the vulpinic acid scaffold is also a viable strategy. For example, derivatives of 4,4'-dimethoxyvulpinic acid, such as a dibromo derivative and an acetate (B1210297) derivative, have been prepared through semi-synthetic modifications to investigate their biological activities. researchgate.net These strategies provide access to a broad range of compounds for further investigation.
Structure-Activity Relationship (SAR) Studies of Vulpinic Acid Derivatives
Structure-activity relationship (SAR) studies on vulpinic acid and its derivatives have provided insights into how specific structural features influence their biological activities. These investigations have primarily focused on antioxidant, cytotoxic, and antimicrobial properties.
Research has shown that vulpinic acid itself possesses moderate antioxidant activity. nih.gov Studies comparing it to related compounds like pinastric acid (the 4-methoxy derivative of vulpinic acid) have been conducted to understand the role of substituents. nih.gov Both vulpinic acid and pinastric acid have demonstrated the ability to scavenge superoxide (B77818) anions. researchgate.netnih.gov The antioxidant activity of these pulvinic acid derivatives is a significant area of study, with some research suggesting a potential synergistic photoprotective effect when combined with other lichen metabolites like usnic acid. nih.gov
The cytotoxic and antimicrobial activities of vulpinic acid derivatives have also been explored. In a study involving derivatives of 4,4'-dimethoxyvulpinic acid, a dibromo derivative and an acetate derivative were synthesized and evaluated. researchgate.net These derivatives showed activity against Mycobacterium tuberculosis and also exhibited cytotoxicity against the NCI-H187 (small cell lung cancer) cell line. researchgate.net This indicates that the introduction of halogen atoms or acetate groups can modulate the biological profile of the parent compound. Specifically, 4,4'-dimethoxyvulpinic acid itself had a minimum inhibitory concentration (MIC) of 25 µg/mL against M. tuberculosis, while its dibromo and acetate derivatives also showed activity, highlighting the potential for developing new therapeutic agents based on this scaffold. researchgate.net Molecular docking studies have further been used to rationalize the interactions of vulpinic acid with biological targets like collagenase and elastase, providing a molecular basis for its observed inhibitory activities. jst.go.jpresearchgate.net
Biological Activities and Molecular Mechanisms of Vulpinic Acid
Antimicrobial Activities and Cellular Targets
Vulpinic acid exhibits a notable range of antimicrobial activities, with a pronounced effect against specific groups of bacteria and fungi. Its efficacy is attributed to its ability to interfere with essential cellular processes, leading to the inhibition of microbial growth and, in some cases, cell death.
The antibacterial activity of vulpinic acid has been predominantly observed against Gram-positive bacteria, with several studies highlighting its potency against clinically significant pathogens. oregonstate.edunih.govispub.com Its effectiveness against Gram-negative bacteria is more limited, though not entirely absent.
Vulpinic acid has demonstrated significant antibacterial activity against Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). oregonstate.edunih.govwikipedia.org Studies have reported Minimum Inhibitory Concentration (MIC) values for vulpinic acid against S. aureus ranging from 3.8 to 31.5 µg/ml. nih.gov In some cases, the MIC value for crude extracts of lichens containing vulpinic acid against S. aureus has been as low as 3.9 μg/ml. tandfonline.com Acetone (B3395972) extracts of Letharia vulpina, which contain vulpinic acid, have shown an MIC of 31.25 µg/ml against MRSA. tandfonline.comnih.gov Treatment with these extracts led to a significant reduction in bacterial colony-forming units (CFUs), with a 92% decrease observed over 24 hours at increased concentrations. tandfonline.comresearchgate.net
| Bacterium | Compound/Extract | MIC (µg/ml) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Vulpinic acid | 3.8-31.5 | nih.gov |
| Staphylococcus aureus | Letharia vulpina crude extract | 3.9 | tandfonline.com |
| MRSA | Letharia vulpina acetone extract | 31.25 | tandfonline.comnih.gov |
The activity of vulpinic acid against Gram-negative bacteria is generally considered to be limited. oregonstate.eduasm.org Several studies have reported that vulpinic acid has no effect on the growth of Escherichia coli or Pseudomonas aeruginosa. oregonstate.eduispub.com However, some research suggests that at higher concentrations, lichen extracts containing vulpinic acid can inhibit the growth of E. coli and P. aeruginosa. tandfonline.com For instance, extracts from Letharia columbiana, Letharia vulpina, and Vulpicida canadensis, all of which produce vulpinic acid, were effective against E. coli with MIC values ranging from 125 to 500 μg/ml. tandfonline.com Methanol (B129727) extracts of Usnea ghattensis have shown activity against P. aeruginosa with an MIC of 200 µg/mL. nih.gov Conversely, vulpinic acid has been found to be inactive against Salmonella typhimurium. nih.gov
Vulpinic acid and its derivatives have shown promise as antitubercular agents. Derivatives of 4,4'-dimethoxyvulpinic acid have exhibited activity against Mycobacterium tuberculosis. nih.gov Specifically, 4,4'-dimethoxyvulpinic acid and its dibromo and acetate (B1210297) derivatives were active against M. tuberculosis H37Ra with MICs of 25, 100, and 100 µg/ml, respectively. researchgate.net Another study reported that a methanolic extract of Scleroderma citrinum, containing vulpinic acid derivatives, showed weak activity against M. tuberculosis H37Ra with an MIC of 100 μg/mL. researchgate.netthieme-connect.com
| Compound | Mycobacterium Strain | MIC (µg/ml) | Reference |
|---|---|---|---|
| 4,4'-dimethoxyvulpinic acid | M. tuberculosis H37Ra | 25 | researchgate.net |
| 3,3'-dibromo-4,4'-dimethoxyvulpinic acid | M. tuberculosis H37Ra | 100 | researchgate.net |
| Acetyl 4,4'-dimethoxyvulpinate | M. tuberculosis H37Ra | 100 | researchgate.net |
| Scleroderma citrinum methanolic extract | M. tuberculosis H37Ra | 100 | researchgate.netthieme-connect.com |
The antibacterial effects of vulpinic acid are attributed to several mechanisms of action. A key mechanism is the compromise of cell membrane integrity. tandfonline.comnih.govresearchgate.net Studies on MRSA have shown that extracts of Letharia vulpina, containing vulpinic acid, disrupt the bacterial cell membrane. tandfonline.comnih.gov This is supported by evidence of increased membrane permeability upon treatment. researchgate.net
In addition to membrane damage, vulpinic acid has been shown to disrupt cell division processes in bacteria. wikipedia.orgtandfonline.comnih.govresearchgate.net This suggests that it may interfere with the machinery responsible for bacterial replication.
Recent research has also pointed to the inhibition of pyoverdine biosynthesis as a potential mechanism of action against Pseudomonas aeruginosa. researchgate.net Pyoverdine is a siderophore crucial for iron acquisition in this bacterium, and its inhibition can hamper bacterial growth and virulence. researchgate.net Vulpinic acid has been shown to inhibit pyoverdine expression at concentrations between 200 µM and 800 µM. researchgate.net
Furthermore, vulpinic acid has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme that is overexpressed in various cancers and plays a role in cellular redox balance. nih.gov While this has been primarily studied in the context of anticancer activity, it is possible that inhibition of similar redox systems in bacteria could contribute to its antimicrobial effects. nih.gov
Vulpinic acid also possesses notable antifungal properties. ppjonline.org It has been shown to exhibit a broad range of antifungal activities against various plant pathogenic fungi. ppjonline.orgresearchgate.net For instance, it is highly effective in inhibiting the growth of Sclerotinia sclerotiorum, with an estimated EC₅₀ value of 2.8 μg/ml. researchgate.netppjonline.org It also strongly inhibits the growth of Diaporthe actinidiae and Diaporthe eres. ppjonline.orgresearchgate.net A chemogenomic approach to understanding its antifungal action revealed that vulpinic acid primarily affects the cell cycle, glycogen (B147801) metabolism, and transcription and translation processes in fungi. nih.gov Specifically, it causes cell cycle arrest in the S and G2/M phases. nih.gov However, some studies have reported that vulpinic acid does not inhibit the growth of certain fungi, such as Saccharomyces cerevisiae. asm.orgresearchgate.net
| Fungus | Activity | EC₅₀ (µg/ml) | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum | High | 2.8 | researchgate.netppjonline.org |
| Diaporthe actinidiae | High | Not Reported | ppjonline.orgresearchgate.net |
| Diaporthe eres | High | Not Reported | ppjonline.orgresearchgate.net |
| Saccharomyces cerevisiae | None | Not Applicable | asm.orgresearchgate.net |
Antitubercular Activity (Mycobacterium tuberculosis)
Antiproliferative and Apoptotic Mechanisms in Cellular Models
Cytotoxic Effects on Various Cancer Cell Lines
Vulpinic acid has demonstrated significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. rsc.orgijper.org Notably, its inhibitory impact appears to be more pronounced in cancerous cells compared to their normal counterparts. ijper.orgmdpi.com For instance, vulpinic acid has shown minimal cytotoxic effects on normal human breast epithelial cells (MCF-12A), L929, and Vero cells. ijper.orgmdpi.comnih.gov
The compound's efficacy varies among different cancer types, as evidenced by the differing half-maximal inhibitory concentrations (IC50) observed in various studies. In breast cancer, vulpinic acid has been shown to decrease the viability of MCF-7, MDA-MB-231, BT-474, and SK-BR-3 cell lines. mdpi.com Specifically, the IC50 value for MCF-7 breast cancer cells was determined to be 18.0 ± 0.02 μM after 48 hours. nih.govresearchgate.net For BT-474 and SK-BR-3 cells, the IC50 values were reported as 5 μM. researchgate.netresearchgate.net
Furthermore, vulpinic acid has exhibited cytotoxic activity against human lung adenocarcinoma cell lines (A549, NCI-H1264, NCI-H1299, Calu-6), pancreatic ductal adenocarcinoma cell lines (PANC-1, MIA PaCa-2), and hepatocellular carcinoma cells (HepG2). rsc.orgresearchgate.net In one study, the IC50 values for these cell lines ranged from 21.65 to 146.17 μM. rsc.orgrsc.org For HepG2 cells specifically, an IC50 value of 168 ± 3.33 µM has been reported. ijper.org
The antiproliferative effects of vulpinic acid also extend to neuroblastoma and retinoblastoma. It has been shown to inhibit the proliferation of mouse neuroblastoma (NS20Y) cells and has been tested against human retinoblastoma (NCI-H187) cell lines. rsc.orgmdpi.comresearchgate.net The IC50 value for NS20Y cells was reported to be 68.83 ± 1.58 µM. ijper.org Additionally, studies have demonstrated a potent anti-proliferative effect on A-375 melanoma cells, while showing no significant damage to normal human epidermal melanocyte cells. researchgate.netnih.gov
Table 1: Cytotoxic Effects of Vulpinic Acid on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| A-375 | Melanoma | Strong anti-proliferative effect | researchgate.netnih.gov |
| MCF-7 | Breast Cancer | 18.0 ± 0.02 | nih.govresearchgate.net |
| MDA-MB-231 | Breast Cancer | Data not specified | mdpi.com |
| BT-474 | Breast Cancer | 5 | researchgate.netresearchgate.net |
| SK-BR-3 | Breast Cancer | 5 | researchgate.netresearchgate.net |
| A549 | Lung Adenocarcinoma | 21.65 - 146.17 (range for various lines) | rsc.orgrsc.org |
| NCI-H1264 | Lung Adenocarcinoma | 21.65 - 146.17 (range for various lines) | rsc.orgrsc.org |
| NCI-H1299 | Lung Adenocarcinoma | 21.65 - 146.17 (range for various lines) | rsc.orgrsc.org |
| Calu-6 | Lung Adenocarcinoma | 21.65 - 146.17 (range for various lines) | rsc.orgrsc.org |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 21.65 - 146.17 (range for various lines) | rsc.orgrsc.org |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 21.65 - 146.17 (range for various lines) | rsc.orgrsc.org |
| HepG2 | Hepatocellular Carcinoma | 168 ± 3.33 | ijper.org |
| NS20Y | Neuroblastoma | 68.83 ± 1.58 | ijper.org |
| NCI-H187 | Retinoblastoma | Activity demonstrated | rsc.org |
| CaCo2 | Colorectal Adenocarcinoma | Highest cell death at 12.5 µM | ijper.org |
Induction of Programmed Cell Death (Apoptosis)
Vulpinic acid's anticancer activity is significantly attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. rsc.orgnih.gov This has been observed across multiple cancer cell lines, including those of the breast, lung, pancreas, and liver. rsc.orgresearchgate.net
One of the mechanisms by which vulpinic acid induces apoptosis is through the disruption of the normal cell cycle progression. nih.gov Research has shown that vulpinic acid can cause cell cycle arrest, particularly at the G2/M phase, in melanoma cells (A-375). researchgate.netnih.govresearchgate.net This arrest prevents the cells from dividing and proliferating, ultimately leading to cell death. The pathways affected by vulpinic acid in cancer cells prominently include the cell cycle. nih.gov
Vulpinic acid has been found to activate both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways of apoptosis. researchgate.netnih.gov In melanoma cells, analysis of 88 apoptosis-associated genes revealed that vulpinic acid promoted apoptotic cell death through the activation of both these pathways. researchgate.netnih.govresearchgate.net The intrinsic pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins, while the extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. mdpi.com The activation of these pathways culminates in the activation of caspases, the executioners of apoptosis.
The pro-apoptotic effects of vulpinic acid are further substantiated by its ability to modulate the expression of key genes and proteins involved in the apoptotic process. ijper.org Studies have consistently shown that vulpinic acid treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in various cancer cell lines, including HepG2, CaCo2, and breast cancer cells. ijper.orgmdpi.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
Furthermore, vulpinic acid has been shown to increase the expression of the tumor suppressor gene p53. ijper.orgmdpi.comresearchgate.net In SK-BR-3 breast cancer cells, p53 expression was found to be almost six times higher after treatment with vulpinic acid compared to non-malignant breast epithelial cells. mdpi.com The activation of p53 can trigger cell cycle arrest and apoptosis in response to cellular stress.
Caspase activity, a hallmark of apoptosis, is also enhanced by vulpinic acid. Increased levels of cleaved PARP, an indicator of caspase activity, have been observed in lung and pancreatic cancer cell lines following treatment. rsc.org In breast cancer cells, vulpinic acid has been shown to decrease the levels of procaspase-3 and procaspase-9, indicating their cleavage and activation. nih.govencyclopedia.pub
Table 2: Modulation of Apoptosis-Related Molecules by Vulpinic Acid
| Molecule | Effect of Vulpinic Acid | Cancer Cell Line(s) | Reference |
|---|---|---|---|
| Bax | Increased expression | HepG2, CaCo2, Breast Cancer (MCF-7) | ijper.orgmdpi.comnih.govresearchgate.net |
| Bcl-2 | Decreased expression | HepG2, CaCo2, Breast Cancer (MCF-7) | ijper.orgmdpi.comnih.govresearchgate.net |
| p53 | Increased expression | CaCo2, HepG2, SK-BR-3 | ijper.orgmdpi.comresearchgate.net |
| Caspase-3 | Activation (decrease in procaspase-3) | Breast Cancer (MCF-7) | nih.govencyclopedia.pub |
| Caspase-9 | Activation (decrease in procaspase-9) | Breast Cancer (MCF-7) | nih.govencyclopedia.pub |
| PARP | Increased cleavage | Lung and Pancreatic Cancer | rsc.org |
Recent research has uncovered a novel aspect of vulpinic acid's mechanism of action: the regulation of microRNAs (miRNAs). nih.govnih.gov MiRNAs are small non-coding RNA molecules that play crucial roles in gene regulation, and their dysregulation is often associated with cancer. mdpi.com
In a study on MCF-7 breast cancer cells, vulpinic acid was found to inhibit the expression of 12 specific miRNAs. nih.govnih.govresearchgate.net This downregulation of miRNAs is believed to be mediated by the repression of the FOXO-3 gene. nih.govnih.gov The targets of these miRNAs are primarily involved in key cellular processes such as apoptosis, the cell cycle, and MAPK signaling pathways. nih.govnih.gov This suggests that vulpinic acid can regulate apoptosis signaling pathways by altering the miRNA expression profile in breast cancer cells. nih.govnih.gov This represents the first study to demonstrate that vulpinic acid can suppress breast cancer cell proliferation by inhibiting the expression of specific miRNAs. nih.govnih.gov
Modulation of Apoptosis-Related Gene and Protein Expression (e.g., Bax, Bcl-2, P53, Caspase activity)
Antioxidant Properties and Mechanisms of Reactive Oxygen Species (ROS) Modulation
Vulpinic acid demonstrates notable antioxidant capabilities by modulating the levels of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. nih.govmedchemexpress.cnmedchemexpress.com An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in various diseases. eyewiki.org
In a study involving human umbilical vein endothelial cells (HUVECs), pretreatment with vulpinic acid was found to significantly decrease the production of ROS induced by hydrogen peroxide (H₂O₂). nih.govresearchgate.net Specifically, a 15 μM concentration of vulpinic acid was identified as the most effective dose for protecting these cells against H₂O₂-induced damage. nih.govresearchgate.net Hydrogen peroxide at a concentration of 215 μM was shown to cause cellular damage, including actin fragmentation and cell shrinkage, while vulpinic acid provided protection against these detrimental effects. nih.govresearchgate.net Furthermore, vulpinic acid was observed to mitigate the H₂O₂-induced decrease in Tie2 immunoreactivity, a protein receptor involved in vascular health. nih.govresearchgate.net These findings suggest that vulpinic acid's ability to reduce oxidative stress may make it a candidate for research into diseases associated with endothelial damage, such as atherosclerosis. nih.govmedchemexpress.cnresearchgate.net
Research has also highlighted the superoxide (B77818) anion scavenging activity of vulpinic acid, further contributing to its antioxidant profile. nih.govmdpi.com
Table 1: Antioxidant Activity of Vulpinic Acid
| Cell Line | Stressor | Vulpinic Acid Concentration | Observed Effects | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hydrogen Peroxide (H₂O₂) | 15 μM | Reduced ROS production, protected against actin fragmentation and cell shrinkage, mitigated decrease in Tie2 immunoreactivity. nih.govresearchgate.net | nih.govresearchgate.net |
| Not applicable (in vitro assay) | Not applicable | Not specified | Exhibited superoxide anion scavenging activity. | nih.govmdpi.com |
Anti-inflammatory Potential and Associated Cellular Pathways
The anti-inflammatory properties of lichen-derived compounds are a subject of ongoing research. While direct studies on the anti-inflammatory pathways of vulpinic acid are not extensively detailed in the provided context, the closely related lichen compound, usnic acid, offers some insights into potential mechanisms. Usnic acid has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB p65, a key protein complex involved in regulating the immune response to infection. mdpi.com This inhibition leads to a decrease in the expression of pro-inflammatory molecules like TNF-α and inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, usnic acid can modulate inflammatory responses by increasing the production of the anti-inflammatory cytokine IL-10 and downregulating the expression of several pro-inflammatory genes, including IL-6, IL-1β, and COX-2. mdpi.com Given the structural similarities and shared origin of these compounds, it is plausible that vulpinic acid may share some of these anti-inflammatory mechanisms, although further specific research is required.
Antiviral Effects (e.g., Herpes simplex type 1)
Another lichen-derived compound, psoromic acid, has shown potent anti-HSV-1 activity, with an IC₅₀ of 1.9 μM, which was more effective than the standard antiviral drug acyclovir (B1169) (ACV) in the same study. nih.govresearchgate.net This highlights the potential of lichen metabolites as a source for new antiviral agents.
Photoprotective Mechanisms
Lichens are known for their remarkable ability to tolerate high levels of ultraviolet (UV) radiation, a resilience attributed in part to the presence of secondary metabolites that act as photoprotective agents. chemrxiv.orgchemrxiv.orgresearchgate.net Vulpinic acid plays a significant role in this photoprotection through its ability to screen harmful radiation and its synergistic interactions with other lichen components.
Vulpinic acid has been identified as a potent UV-blocking agent. nih.govmdpi.com It has been shown to protect human skin cells in culture from damage induced by ultraviolet B (UVB) radiation. wikipedia.org Studies on the lichen Vulpicida pinastri demonstrated that its major compounds, including vulpinic acid, act as UV blockers. nih.govmdpi.com This screening capability is a crucial defense mechanism for the lichen's photosynthetic partner (photobiont) against the damaging effects of high-energy solar radiation. chemrxiv.orgresearchgate.net
In addition to UV radiation, vulpinic acid is a strong screening compound for blue light. nih.gov Research on the lichen Letharia vulpina has shown that vulpinic acid effectively absorbs blue light, thereby protecting the underlying photobionts from photoinhibition. nih.govresearchgate.net The removal of vulpinic acid from the lichen thalli resulted in significantly increased photoinhibition in blue light, confirming its protective role. nih.gov Estimates suggest that vulpinic acid can screen a substantial percentage of blue light, with figures ranging from 49% to 88% depending on the photosynthetic parameter measured. nih.gov
The photoprotective effects of vulpinic acid are enhanced when it is in combination with other lichen compounds. Studies have shown that a combination of vulpinic acid, pinastric acid, and usnic acid from Vulpicida pinastri resulted in increased photoprotective activity. nih.govmdpi.com This synergistic effect suggests a complex and highly effective photoprotective system within lichens. nih.govmdpi.com
Furthermore, the polysaccharide matrix in the lichen cortex, where these pigments are embedded, plays a crucial role. chemrxiv.orgchemrxiv.orgresearchgate.net Research on vulpinic acid in a biomimetic polysaccharide matrix (pullulan) revealed that the polysaccharide significantly enhances the photostability of the pigment. chemrxiv.orgchemrxiv.orgresearchgate.net The interaction with the polysaccharide matrix is thought to inhibit a relaxation pathway in vulpinic acid upon UV photoexcitation that would otherwise lead to its photodegradation. chemrxiv.orgchemrxiv.orgresearchgate.net This interaction highlights a sophisticated, synergistic photoprotective system where the polysaccharide matrix is not merely a passive scaffold but an active participant in mitigating UV-induced damage. chemrxiv.orgchemrxiv.orgresearchgate.net
Interaction with Extracellular Polysaccharides (EPS) for Enhanced Photostability
Lichens, often found in environments with high exposure to ultraviolet (UV) radiation, have developed sophisticated photoprotective systems. A key component of this system is the presence of UV-screening pigments, such as vulpinic acid, which are typically found within an extracellular polysaccharide (EPS) matrix in the lichen cortex. chemrxiv.orgresearchgate.net Recent research has shed light on the crucial role of this polysaccharide scaffold in enhancing the photostability of vulpinic acid, suggesting a synergistic relationship rather than the EPS being a passive component. chemrxiv.orgusra.edu
Detailed photophysical studies have demonstrated that the photostability of vulpinic acid is significantly increased when it is incorporated into a pullulan matrix, a polysaccharide that serves as a mimic for lichen EPS. chemrxiv.orgchemrxiv.org Solid-phase studies revealed that the rate of photodegradation of vulpinic acid in a pullulan composite is an order of magnitude lower than that of the isolated crystalline form of the acid. chemrxiv.org
The mechanism behind this enhanced stability lies in the interaction between the polysaccharide and the pigment molecule at a molecular level. chemrxiv.org Ultrafast transient absorption infrared spectroscopy has indicated that the polysaccharide matrix inhibits the relaxation pathway of vulpinic acid following UV photoexcitation. chemrxiv.orgchemrxiv.org Specifically, the polysaccharides are thought to interrupt an intramolecular proton transfer process that would otherwise lead to the photodecomposition of the isolated vulpinic acid molecule. chemrxiv.orgresearchgate.net This interaction highlights a non-spectator role for EPS in photoprotection, contributing to the remarkable resilience of lichens in extreme UV environments. chemrxiv.orgchemrxiv.org The hydrogen-bonding network and proton-rich environment provided by the polysaccharide matrix are strongly implicated in this photostability enhancement. chemrxiv.org This synergistic pigment-polysaccharide interaction may represent a widespread strategy among extremophiles to mitigate UV-induced damage. chemrxiv.org
Antifeedant Activity and Mammalian Toxicity in Ecological Contexts
Vulpinic acid plays a significant ecological role as a defensive chemical for lichens. It exhibits notable antifeedant properties against a range of herbivores, including insects and molluscs. wikipedia.orgresearchgate.net For instance, studies have shown that vulpinic acid is an effective feeding deterrent against the field slug Deroceras reticulatum. researchgate.netrothamsted.ac.uk When applied as a foliar spray on turnip plants or as a dressing on wheat seeds, it provided significant protection against slug feeding in laboratory settings. researchgate.netrothamsted.ac.uk The concentration of vulpinic acid is often highest in the younger, more vulnerable parts of the lichen thallus, which supports its role as an anti-herbivore defense compound. researchgate.net Its antifeedant activity has also been reported against polyphagous insects such as Spodoptera littoralis and Spodoptera ornithogallii. scholarsresearchlibrary.com
In addition to its effects on invertebrates, vulpinic acid is known for its mammalian toxicity, which varies between species. It is relatively toxic to carnivorous mammals. wikipedia.org Historically, this property was exploited by humans, particularly in Scandinavia, where lichens rich in vulpinic acid, such as Letharia vulpina (wolf lichen), were used to poison wolves and foxes. wikipedia.orgowlcation.com The lichen was often mixed with bait like reindeer blood and sometimes powdered glass. wikipedia.orgwikipedia.org
Conversely, vulpinic acid is not toxic to rabbits and mice. wikipedia.org This selective toxicity suggests a co-evolutionary adaptation, where the lichen produces a compound that deters its primary grazers without harming all potential animal inhabitants of its ecosystem. The toxicity to meat-eaters is a key characteristic that has defined its ecological perception and historical use. wikipedia.orgregenaxe.com
Metal-Binding Characteristics and Ecological Adaptation
The diverse array of secondary metabolites produced by lichens, including pigments like vulpinic acid, is thought to be linked to their ecological adaptation to specific substrates and environmental conditions. One important aspect of this adaptation is the ability to manage metal ion uptake and toxicity. Vulpinic acid, along with other pulvinic acid derivatives, exhibits specific metal-binding characteristics that are dependent on pH. nih.gov
Studies using UV spectroscopy have shown that vulpinic acid forms complexes with various metal ions, including Mn²⁺ and Zn²⁺. nih.gov A key finding is that this metal complexation predominantly occurs under alkaline conditions, with absorbance increasing at a pH greater than 8. nih.gov This is in contrast to other lichen pigments like usnic acid, which binds metals under acidic conditions. nih.gov
This pH-dependent metal-binding behavior suggests a mechanism by which lichens can control the uptake of metal ions from their environment. The formation of these complexes could influence the bioavailability of essential micronutrients or the detoxification of heavy metals. It is hypothesized that these characteristics contribute to the specific site preferences of lichens. For species producing vulpinic acid and similar compounds, the ability to chelate metals in alkaline environments could be an adaptation that allows them to thrive on particular types of substrata, such as those with higher pH or specific metal compositions. nih.govslideshare.net
Other Investigated Biological Activities (e.g., Enzyme Inhibition)
Beyond its primary ecological roles, vulpinic acid has been investigated for a range of other biological activities, particularly as an inhibitor of various enzymes. These findings suggest potential applications in therapeutic contexts.
One area of significant research is its effect on enzymes in the polyol pathway, namely aldose reductase (AR) and sorbitol dehydrogenase (SDH). nih.govtandfonline.com Inhibition of these enzymes is considered a potential strategy for preventing diabetic complications. In vitro studies using purified AR and SDH from sheep kidney demonstrated that vulpinic acid is a potent inhibitor of both enzymes. nih.govtandfonline.comtandfonline.com
Another target of vulpinic acid is thioredoxin reductase 1 (TrxR1), an enzyme implicated in cancer cell proliferation and migration. Research on human breast carcinoma cell lines (MCF-7 and MDA-MB-453) showed that vulpinic acid suppresses cell proliferation and migration. nih.gov The study revealed that while vulpinic acid induced the gene expression of TrxR1, it inhibited the protein's expression and enzymatic activity, suggesting it could be a novel inhibitor candidate for this enzyme. nih.gov
Furthermore, vulpinic acid has been shown to inhibit the biosynthesis of pyoverdine in Pseudomonas aeruginosa. researchgate.net Pyoverdine is a siderophore, a small molecule that helps the bacteria acquire iron and is linked to its virulence. By inhibiting pyoverdine expression, vulpinic acid may reduce the pathogenicity of this bacterium. researchgate.net Vulpinic acid has also demonstrated mild antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. wikipedia.orgslideshare.net
| Enzyme/Process Inhibited | Organism/Cell Line | Key Findings |
| Aldose Reductase (AR) | Sheep Kidney | Potent inhibitor; potential for preventing diabetic complications. nih.govtandfonline.com |
| Sorbitol Dehydrogenase (SDH) | Sheep Kidney | Effective inhibitor; potential for preventing diabetic complications. nih.govtandfonline.com |
| Thioredoxin Reductase 1 (TrxR1) | Human Breast Carcinoma Cells (MCF-7, MDA-MB-453) | Suppresses proliferation and migration by inhibiting enzyme activity. nih.gov |
| Pyoverdine Biosynthesis | Pseudomonas aeruginosa | Inhibits expression, potentially reducing bacterial virulence. researchgate.net |
Ecological Roles and Environmental Interactions of Vulpinic Acid
Contribution to Lichen Symbiosis and Survival Strategies
The presence of vulpinic acid can influence the internal dynamics of the lichen. For instance, some lichen secondary metabolites are thought to regulate the population of the photobiont within the thallus. researchgate.net Experimental studies have shown that vulpinic acid can almost completely inhibit the growth of the lichen photobiont Trebouxia irregularis in culture, suggesting it may play a role in controlling the photobiont-to-mycobiont biomass ratio within the lichen thallus. researchgate.net This regulation is essential for maintaining the stability and functionality of the symbiosis. researchgate.net
Furthermore, the production of vulpinic acid is part of a suite of adaptations that allow lichens to thrive in extreme environments, from high altitudes to arid regions. actabiologicaturcica.comencyclopedie-environnement.org These secondary compounds contribute to the lichen's ability to withstand harsh conditions, making them successful pioneer organisms on nutrient-poor substrates. agrovista.co.ukencyclopedie-environnement.org The synthesis of such compounds is an integral part of the lichen's strategy for self-preservation and long-term survival. actabiologicaturcica.com Interestingly, recent research has indicated a strong correlation between the production of vulpinic acid and the presence of a basidiomycete yeast in the cortex of some lichens, suggesting a more complex symbiotic relationship than previously understood. diva-portal.org
Role in Deterring Herbivores and Predators
One of the well-documented ecological functions of vulpinic acid is its role as an anti-herbivore defense compound. wikipedia.orgusgs.gov Its toxicity to a range of animals serves as a chemical deterrent against grazing. wikipedia.orgplantiary.com Vulpinic acid is particularly toxic to meat-eating mammals, as well as insects and molluscs. wikipedia.org This toxicity has been exploited by humans, who have historically used lichens rich in vulpinic acid, such as Letharia vulpina (wolf lichen), to poison wolves and foxes. wikipedia.orgdalib.cz
Research has shown that the concentration of vulpinic acid varies within the lichen thallus, with the highest levels found in the younger, more vulnerable branch tips of Letharia vulpina. usgs.govusgs.gov This distribution pattern supports the hypothesis that the compound is strategically allocated to protect the most vital parts of the lichen from herbivory. usgs.govusgs.gov Feeding-deterrent effects have been observed in certain invertebrates, further substantiating its protective role. usgs.govresearchgate.net
While toxic to many animals, vulpinic acid is not harmful to all. For example, it is not toxic to rabbits and mice. wikipedia.org Despite its toxicity to some species, certain wildlife, such as caribou and reindeer, have been known to consume lichens containing vulpinic acid, especially during winter when other food sources are limited. plantiary.com The presence of vulpinic acid likely serves as a biochemical defense mechanism to deter excessive grazing, thus contributing to the lichen's survival. plantiary.com
| Organism Group | Effect of Vulpinic Acid |
| Carnivorous Mammals (e.g., wolves, foxes) | Toxic wikipedia.orgwikipedia.org |
| Insects | Toxic/Feeding Deterrent wikipedia.orgusgs.gov |
| Molluscs (e.g., slugs) | Toxic/Feeding Deterrent wikipedia.orgresearchgate.net |
| Rabbits and Mice | Not Toxic wikipedia.org |
| Caribou and Reindeer | Consumed as a food source, but the compound likely deters excessive grazing plantiary.com |
Adaptation to High UV Radiation Environments
Lichens are often exposed to high levels of ultraviolet (UV) radiation, particularly in alpine and polar regions. chemrxiv.orgsemanticscholar.org Vulpinic acid plays a crucial role in protecting the lichen from this environmental stressor. wikipedia.org It functions as a UV-screening compound, absorbing harmful radiation and thus protecting the underlying photosynthetic partner from damage. wikipedia.orgmediresonline.org This photoprotective function is vital for the survival of the lichen in habitats with intense solar radiation. nih.gov
Recent studies have highlighted the synergistic effects of vulpinic acid with other compounds and structures within the lichen. For example, its photostability is significantly enhanced when it is embedded within the polysaccharide matrix of the lichen's cortex. chemrxiv.org This interaction with exopolysaccharides (EPS) appears to inhibit a pathway that would normally lead to the photodecomposition of vulpinic acid upon UV exposure, showcasing a sophisticated, integrated photoprotective system. chemrxiv.org This pigment-polysaccharide interaction may be a common strategy among organisms living in extreme environments to mitigate UV-induced damage. chemrxiv.org
Influence on Lichen Pigmentation and Light Adaptation
The vibrant yellow-green color of lichens like Letharia vulpina is due in large part to the presence of vulpinic acid in the cortex. wikipedia.orgearth.com This pigmentation is not merely for appearance; it plays a direct role in how the lichen adapts to the light conditions of its environment. wikipedia.orgcambridge.org Vulpinic acid functions as a blue light screen, absorbing light in this portion of the visible spectrum. wikipedia.orgcambridge.orgresearchgate.netresearchgate.net
The concentration of vulpinic acid does not appear to differ significantly in lichens from microhabitats with varying sunlight intensities, suggesting that its production may not be a direct response to short-term changes in light levels. usgs.gov Instead, it is likely a constitutive defense, always present to provide a baseline level of protection. The combination of vulpinic acid with other light-absorbing or light-reflecting compounds in the lichen cortex allows for a fine-tuning of the amount and type of solar radiation that reaches the photobiont. researchgate.net
Relationship with Substrate pH and Metal Availability in Habitats
The chemical environment of the substrate, particularly its pH and the availability of metals, can influence the distribution of lichens containing specific secondary metabolites, including vulpinic acid. Research has shown that in crustose lichens, the relative abundance of species containing vulpinic acid is dependent on the pH of the bark on which they grow. frontiersin.org Specifically, vulpinic acid is more commonly found in crustose lichens on acidic bark, suggesting it may contribute to the lichen's tolerance of acidic conditions. frontiersin.org
Secondary lichen metabolites, including pulvinic acid derivatives like vulpinic acid, can act as chelating agents, binding to metal ions. frontiersin.orgnih.gov This property may be particularly important for lichens growing on bark, which often has lower mineral concentrations than rock substrates. frontiersin.org By chelating essential metal ions, these compounds can help the lichen acquire necessary nutrients from its environment. frontiersin.org
Studies on the metal-binding properties of vulpinic acid have shown that it forms complexes with various metal ions, such as Cu²⁺, Mg²⁺, Mn²⁺, and Zn²⁺, primarily under alkaline conditions (pH > 7). nih.govresearchgate.net This characteristic suggests that lichens containing vulpinic acid are generally able to colonize sites with a wide range of pH levels, from acidic to alkaline. nih.gov This is supported by the observation that lichens with pulvinic acid derivatives are found on both acidic substrates and calcareous rock. nih.gov
| Metal Ion | pH Range of Complex Formation with Vulpinic Acid |
| Cu²⁺ | > 7 nih.gov |
| Mg²⁺ | > 8 nih.gov |
| Mn²⁺ | > 8 nih.gov |
| Zn²⁺ | > 8 nih.gov |
Broader Ecological Significance within Ecosystems
The roles of vulpinic acid extend beyond the individual lichen, influencing interactions within the broader ecosystem. Its toxicity and anti-herbivore properties mean that it can affect food webs by deterring grazing by certain animals. wikipedia.orgdalib.cz This can have cascading effects on the populations of both herbivores and the organisms that prey on them.
Furthermore, like many other lichen secondary metabolites, vulpinic acid may have allelopathic effects, meaning it can inhibit the growth of other organisms, including plants, mosses, and other lichens in its immediate vicinity. nih.govnih.govmdpi.com This can influence plant community composition and succession in ecosystems where lichens containing vulpinic acid are abundant. While the allelopathic potential of many lichen compounds has been demonstrated, more research is needed to fully understand the ecological significance of these effects in natural settings. researchgate.netresearchgate.net
Analytical Methodologies for Vulpinic Acid Research
Isolation and Purification Techniques
The extraction and purification of vulpinic acid from natural sources, primarily lichens and certain fungi, is a critical first step in its analysis. The process typically begins with the collection and drying of the source material, such as the fruiting bodies of the fungus Pulveroboletus ravenelii or lichens like Vulpicida pinastri and Alectoria virens. rsc.orgias.ac.inresearchgate.net
A common method involves solid-liquid extraction using various organic solvents. athabascau.ca Researchers have successfully used solvents like methanol (B129727), acetone (B3395972), and chloroform (B151607) for this purpose. rsc.orggoogle.comjapsonline.com For instance, fresh fruiting bodies of P. ravenelii have been extracted with 80% aqueous methanol at room temperature. rsc.org In other procedures, lichens are extracted by boiling with a mixture of acetone and alcohol or by soaking in chloroform at room temperature. google.com The choice of solvent can influence the yield and the profile of co-extracted metabolites.
Following the initial extraction, the crude extract, which contains a mixture of compounds, undergoes one or more purification steps. Bioactivity-guided fractionation is often employed to isolate the active compounds. rsc.orgnih.gov This involves separating the extract into different fractions based on solvent polarity and testing the bioactivity of each fraction.
Common purification techniques include:
Column Chromatography: This is a widely used method for separating vulpinic acid from other constituents in the crude extract. rsc.orgbiotech-asia.org The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system of increasing polarity.
High-Performance Liquid Chromatography (HPLC): For a higher degree of purity, HPLC is often used as a final purification step. rsc.org Reversed-phase HPLC is particularly effective in isolating vulpinic acid.
Recrystallization: After chromatographic separation, vulpinic acid is often further purified by recrystallization. This process involves dissolving the compound in a suitable hot solvent, such as methanol, and allowing it to cool slowly, which results in the formation of pure yellow crystals. nih.gov
The purity of the isolated vulpinic acid is then confirmed by comparing its spectroscopic and physical data with reported values. rsc.org
Spectroscopic Characterization Methods
Once isolated and purified, vulpinic acid is subjected to various spectroscopic analyses to confirm its structure and characterize its properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the vulpinic acid molecule and is a key tool for its identification and quantification. The UV spectrum of vulpinic acid is characterized by strong absorption bands in the ultraviolet range, which is attributed to its complex chromophore system derived from the pulvinic acid skeleton. semanticscholar.org
Table 1: UV-Vis Absorption Data for Vulpinic Acid
| Wavelength Range | Solvent | Significance | Reference |
|---|---|---|---|
| UVB, UVA | Methanol | Photoprotective properties | semanticscholar.orgresearchgate.net |
| 400 nm | Not Specified | Photostability studies | chemrxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of vulpinic acid. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals unambiguously. tandfonline.com
Due to the presence of multiple quaternary carbons, complete assignment has historically been challenging. tandfonline.com However, modern high-field NMR spectrometers (e.g., 700 MHz) and advanced 2D techniques have enabled the full assignment of the ¹H and ¹³C NMR spectra. rsc.orgtandfonline.com The spectra are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or pyridine-d₅. tandfonline.comacs.org
Table 2: Selected ¹H and ¹³C NMR Chemical Shift Data for Vulpinic Acid (in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| C-2 | - | 165.8 | tandfonline.com |
| C-3 | - | 105.1 | tandfonline.com |
| C-4 | - | 171.1 | tandfonline.com |
| C-5 | - | 157.9 | tandfonline.com |
| C-6 | - | 129.5 | tandfonline.com |
| C-7'/11' | 7.42 (m) | 128.9 | tandfonline.com |
| C-8'/10' | 7.42 (m) | 129.1 | tandfonline.com |
| C-9' | 7.42 (m) | 130.8 | tandfonline.com |
| OCH₃ | 3.86 (s) | 52.8 | tandfonline.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the vulpinic acid molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. tandfonline.com
Key absorptions for vulpinic acid include:
Hydroxyl (OH) group: A broad band, often observed in the region of 3300-3400 cm⁻¹.
Carbonyl (C=O) groups: Strong absorption bands are typically seen in the region of 1600-1800 cm⁻¹. Vulpinic acid has both ester and lactone carbonyl groups, which may appear as distinct or overlapping peaks. For example, absorption bands have been noted around 1775 cm⁻¹ (lactone) and 1679 cm⁻¹ (ester). chemrxiv.org
Aromatic C=C bonds: Absorptions related to the phenyl rings are observed in the 1450-1600 cm⁻¹ region. nih.gov
IR spectroscopy is also useful for studying changes in the molecule, such as those induced by long-term irradiation, where decreases in peak intensities and the emergence of new peaks can indicate structural degradation or transformation. chemrxiv.org
Table 3: Characteristic IR Absorption Bands for Vulpinic Acid
| Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|
| ~1775 | Lactone Carbonyl (C=O) | chemrxiv.org |
| ~1679 | Ester Carbonyl (C=O) | chemrxiv.org |
| 1611 | Carbonyl (C=O) | tandfonline.com |
| 1598, 1612 | Not specified | chemrxiv.org |
| 3307 (broad) | Hydroxyl (O-H) | tandfonline.com |
X-ray Analysis
Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structural information for vulpinic acid, including bond lengths, bond angles, and stereochemistry. The ground state structure of vulpinic acid isolated from Letharia vulpina has been established as the VA-T1 isomer through this method. chemrxiv.org
Crystallization of vulpinic acid for X-ray analysis can be achieved using various solvents, with methanol (MeOH) being reported to yield suitable yellow crystals. nih.gov Studies have also identified and characterized a previously unreported polymorph of vulpinic acid, which differs in the torsional angle and the rotation of a phenyl ring. nih.gov
Table 4: Crystallographic Data for a Polymorph of Vulpinic Acid
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₄O₅ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.957(2) | nih.gov |
| b (Å) | 17.026(3) | nih.gov |
| c (Å) | 8.875(2) | nih.gov |
| β (°) | 113.83(3) | nih.gov |
| V (ų) | 1513.7(5) | nih.gov |
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is particularly useful for studying chiral molecules. Although vulpinic acid itself is not chiral, ECD has been employed in the analysis of lichen extracts where vulpinic acid is a major component alongside chiral compounds like usnic acid. researchgate.netnih.gov In such cases, ECD can help to determine the enantiomeric ratio of the chiral components in the mixture. researchgate.netskemman.is
Chromatographic Analysis
Chromatographic techniques are fundamental in the study of vulpinic acid, enabling its separation, identification, and quantification from various sources, particularly lichens and fungal cultures. These methods are crucial for verifying the purity of isolated vulpinic acid and for analyzing its presence in complex mixtures.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) serves as a rapid and cost-effective method for the preliminary identification of vulpinic acid in extracts. tandfonline.com Standardized TLC techniques are routinely used to identify chemical constituents in lichens. tandfonline.com In a typical application, an acetone extract of a lichen is spotted on a TLC plate and developed in a suitable solvent system. For instance, solvent system G, consisting of toluene, ethyl acetate (B1210297), and formic acid (139:83:8 by volume), has been successfully used to separate vulpinic acid. tandfonline.com The identification is often confirmed by comparing the retention factor (Rf) value of the spot with that of a purified vulpinic acid standard. tandfonline.com
The sensitivity of TLC for vulpinic acid has been determined, with a minimum detectable quantity of 0.3μg. jst.go.jp This level of sensitivity allows for the detection of vulpinic acid even when it is a minor component in an extract. jst.go.jp Researchers have used TLC to confirm that vulpinic acid is the exclusive secondary compound in extracts of lichens like Letharia vulpina. tandfonline.com
Table 1: TLC Parameters for Vulpinic Acid Analysis
| Parameter | Details | Reference |
| Stationary Phase | Silica gel plates | scispace.com |
| Mobile Phase (Solvent System G) | Toluene: Ethyl Acetate: Formic Acid (139:83:8 v/v/v) | tandfonline.com |
| Detection | UV light (365 nm) | scispace.com |
| Minimum Detectable Quantity | 0.3μg | jst.go.jp |
| Application | Identification of vulpinic acid in lichen extracts | tandfonline.comtandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the definitive identification and quantification of vulpinic acid in complex biological samples. rsc.org
In a representative study, the hexane-soluble fraction of a Pulveroboletus ravenelii methanol extract was analyzed using an Agilent 1200 Series HPLC system coupled to a 6130 Series ESI mass spectrometer. rsc.org The analysis confirmed vulpinic acid as the major component of the cytotoxic fraction. rsc.org The LC-MS data for vulpinic acid typically shows a precursor ion [M+H]+ at m/z 323.0898. nih.gov Fragmentation of this ion under different collision energies (e.g., 20 V and 40 V) produces a characteristic pattern of product ions, which serves as a fingerprint for its identification. nih.gov
Table 2: LC-MS Parameters for Vulpinic Acid Identification
| Parameter | Value | Reference |
| Instrument | Agilent 1200 Series HPLC with 6130 Series ESI-MS | rsc.org |
| Column | Kinetex (2.1 x 100 mm, 5 μm) | rsc.org |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Precursor Ion [M+H] | 323.0898 m/z | nih.gov |
| Collision Energy | 20 V / 40 V | nih.gov |
| Detection Wavelength (UV) | 254 nm | rsc.orgresearchgate.net |
Gas Chromatography (GC) and Ozonolysis
Gas chromatography (GC), particularly in combination with ozonolysis, provides a specialized method for the structural elucidation of vulpinic acid and its derivatives. acs.org This technique is especially useful for determining the position of double bonds within the molecule. acs.org
The methodology involves the controlled ozonolysis of a microgram-scale sample at low temperatures (e.g., -70°C) to cleave the unsaturated bonds. acs.org The resulting products are then analyzed by GC. Initially, the untreated ozonolysis products are injected into the GC to identify the neutral fragments of the molecule. Subsequently, the sample is silylated and re-analyzed by GC to identify the acidic fragments as their silyl (B83357) esters. acs.org This two-step analysis allows for the complete characterization of the original molecule's structure. The reaction products can be further verified using combined gas chromatography-mass spectrometry (GC-MS). acs.org This method is rapid, requiring less than a microgram of sample, and avoids the use of reducing agents, which simplifies the product mixture. acs.org
Biological Assay Techniques for Mechanistic Studies
Understanding the biological activities of vulpinic acid, particularly its anticancer effects, relies on a variety of in vitro assays that probe cellular processes like viability, proliferation, and apoptosis.
Cell Viability and Proliferation Assays (e.g., xCELLigence, MTT assay)
Cell viability and proliferation assays are foundational in assessing the cytotoxic and cytostatic effects of vulpinic acid on cancer cells.
The MTT assay is a colorimetric assay that measures cellular metabolic activity. It has been used to determine the cytotoxic effects of vulpinic acid on various human cancer cell lines. rsc.org For instance, vulpinic acid has been shown to reduce the viability of non-irradiated HaCaT human keratinocyte cells. researchgate.net
The xCELLigence Real-Time Cell Analysis (RTCA) system offers a non-invasive, impedance-based method to continuously monitor cell proliferation, adhesion, and viability. ols-bio.com This system has been employed to investigate the antiproliferative effects of vulpinic acid on breast cancer cells (MCF-7) and non-cancerous breast epithelial cells (MCF-12A). nih.gov The xCELLigence system revealed that vulpinic acid has a significant antiproliferative effect on MCF-7 cells while having a lesser effect on the non-cancerous MCF-12A cells. nih.gov This real-time monitoring provides detailed kinetic information about the cellular response to vulpinic acid treatment. ols-bio.comnih.gov
Table 3: Research Findings from Cell Viability and Proliferation Assays of Vulpinic Acid
| Assay | Cell Line(s) | Key Findings | Reference(s) |
| MTT | Various human cancer cell lines | Vulpinic acid significantly reduced cell viability. | rsc.org |
| MTT | HaCaT (human keratinocytes) | Showed cytotoxic effects on non-irradiated cells. | researchgate.net |
| xCELLigence RTCA | MCF-7 (breast cancer), MCF-12A (non-cancerous breast epithelial) | Demonstrated a significant, real-time antiproliferative effect on MCF-7 cells with less impact on MCF-12A cells. | nih.gov |
Apoptosis Detection Methods (e.g., Flow Cytometry, TUNEL assay, Caspase activity assays)
To determine if the cytotoxic effects of vulpinic acid are due to the induction of programmed cell death, various apoptosis detection methods are utilized.
Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells. When combined with specific fluorescent probes, it can quantify apoptotic cells. For example, Annexin V/propidium (B1200493) iodide (PI) staining analyzed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This method has been used to confirm that vulpinic acid induces apoptosis in HeLa cervical cancer cells. researchgate.net
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. biotium.com The assay uses an enzyme to label the free 3'-OH ends of DNA fragments. biotium.com The TUNEL assay has provided evidence that vulpinic acid triggers apoptotic cell death in several human cancer cell lines, including lung, pancreatic, and liver cancer cells. researchgate.net
Caspase activity assays measure the activity of caspases, a family of proteases that are central to the execution of apoptosis. The activation of specific caspases, such as caspase-3 and caspase-9, indicates the involvement of the apoptotic cascade. Western blot analysis has been used to assess the levels of key apoptosis-related proteins. Studies have shown that vulpinic acid treatment can lead to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2, as well as changes in the levels of procaspase-3 and procaspase-9, further confirming the induction of apoptosis. nih.govresearchgate.net
Table 4: Research Findings from Apoptosis Detection Assays for Vulpinic Acid
| Assay Type | Method | Cell Line(s) | Key Findings | Reference(s) |
| Apoptosis Quantification | Flow Cytometry (Annexin V/PI staining) | HeLa (cervical cancer) | Increased population of apoptotic cells. | researchgate.net |
| DNA Fragmentation | TUNEL Assay | A549, NCI-H1264, NCI-H1299, Calu-6 (lung), PANC-1, MIA PaCa-2 (pancreatic), HepG2 (liver) | Induced apoptotic cell death. | researchgate.net |
| Protein Expression | Western Blot | MCF-7 (breast cancer) | Modulated levels of Bcl-2, Bax, procaspase-3, and procaspase-9 proteins. | nih.gov |
| Gene and Protein Expression | qRT-PCR, Western Blot | CaCo2 (colon), HepG2 (liver), Hep2C (larynx), RD (rhabdomyosarcoma), Wehi (leukemia) | Upregulated pro-apoptotic Bax and p53; suppressed anti-apoptotic Bcl-2. | researchgate.net |
Gene and Protein Expression Analysis (e.g., qRT-PCR, Western Blot)
The molecular effects of vulpinic acid have been investigated through the analysis of gene and protein expression, primarily utilizing quantitative real-time polymerase chain reaction (qRT-PCR) and Western Blot techniques. These methods have been instrumental in elucidating the compound's impact on cellular pathways, particularly in the context of cancer research.
In studies involving various cancer cell lines, vulpinic acid has been shown to modulate the expression of genes and proteins critical to apoptosis (programmed cell death). For instance, treatment of breast cancer cells (MCF-7), colon cancer cells (CaCo2), and others with vulpinic acid led to significant changes in the mRNA levels of key apoptosis-related genes. ijper.orgnih.gov Specifically, qRT-PCR analysis revealed that vulpinic acid upregulates the expression of pro-apoptotic genes like Bax and p53, while downregulating the anti-apoptotic gene Bcl-2. ijper.orgresearchgate.net One study reported a notable increase in Bax gene expression across all tested cancer cell lines, suggesting a common mechanism of action. ijper.org For example, in CaCo2 cells, Bax expression increased by 17.2-fold. researchgate.net
Western Blot analyses have corroborated these findings at the protein level. ijper.org Treatment with vulpinic acid has been shown to increase the levels of the Bax protein, which promotes apoptosis, and decrease the levels of Bcl-2, which inhibits it. nih.gov Furthermore, studies have demonstrated that vulpinic acid can suppress the levels of pro-caspase-3 and pro-caspase-9, which are precursors to key executioner enzymes in the apoptotic cascade. nih.gov In the context of ferroptosis, a distinct form of cell death, Western blot analysis showed that vulpinic acid treatment in MCF-7 breast cancer cells resulted in the downregulation of GPX4 protein levels and upregulation of LPCAT3 protein levels. nih.govresearchgate.net
The impact of vulpinic acid on gene expression extends to microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. Microarray analysis, confirmed by qRT-PCR, has shown that vulpinic acid can alter the expression profile of numerous miRNAs in breast cancer cells. nih.gov This includes the downregulation of specific miRNAs that are known to be involved in apoptosis, the cell cycle, and MAPK signaling pathways. nih.gov The repression of the FOXO-3 gene by vulpinic acid has been suggested as a potential mechanism for the observed downregulation of these miRNAs. nih.gov
The table below summarizes the observed changes in gene and protein expression in response to vulpinic acid treatment in various cancer cell lines.
| Cell Line | Analytical Method | Target Gene/Protein | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | qRT-PCR, Western Blot | Bax, Bcl-2, p53, pro-caspase-3, pro-caspase-9, FOXO-3 | Upregulation of Bax and p53; Downregulation of Bcl-2, pro-caspases, and FOXO-3 | ijper.orgnih.govnih.gov |
| CaCo2 (Colon Cancer) | qRT-PCR | Bax, Bcl-2, p53 | Significant upregulation of Bax (17.2-fold) and p53 (8.7-fold) | ijper.orgresearchgate.net |
| HepG2 (Liver Cancer) | qRT-PCR | Bax, Bcl-2, p53 | Upregulation of Bax (14.3-fold) and p53 (6.8-fold) | ijper.orgresearchgate.net |
| SK-BR-3 (Breast Cancer) | qRT-PCR | p53 | Up to fourteen-fold increase in gene expression | nih.gov |
| MCF-7 (Breast Cancer) | Western Blot | GPX4, LPCAT3 | Downregulation of GPX4; Upregulation of LPCAT3 | nih.govresearchgate.net |
| A-375 (Melanoma) | qRT-PCR | Apoptosis-related genes | Activation of intrinsic and extrinsic apoptosis pathways | nih.gov |
Antioxidant Assays (e.g., Superoxide (B77818) anion scavenging, NBT assay)
The antioxidant potential of vulpinic acid has been evaluated using various in vitro assays, with a particular focus on its ability to scavenge superoxide anions. The nitroblue tetrazolium (NBT) assay is a commonly employed colorimetric method for this purpose. nih.govcabidigitallibrary.org In this assay, superoxide radicals reduce the pale yellow NBT to a dark blue formazan (B1609692) product, and the presence of an antioxidant inhibits this reaction, leading to a measurable decrease in color intensity. wpmucdn.comfrontiersin.org
Research has demonstrated that vulpinic acid possesses superoxide anion scavenging activity. nih.govnih.govresearchgate.net In one study, vulpinic acid exhibited a better scavenging activity towards the superoxide anion compared to its activity in the DPPH assay, another common antioxidant test. nih.gov The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the radicals, was determined to be 30 µg/mL for vulpinic acid in the NBT assay. nih.gov While this indicates a notable scavenging ability, it was found to be lower than that of the reference compound, ascorbic acid (vitamin C), which had an IC₅₀ of 3 µg/mL. nih.gov
The table below presents the superoxide anion scavenging activity of vulpinic acid in comparison to other related compounds and a standard antioxidant.
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Vulpinic acid | NBT | 30 | nih.gov |
| Pinastric acid | NBT | 70 | nih.gov |
| Usnic acid | NBT | 24 | nih.gov |
| Ascorbic acid (Reference) | NBT | 3 | nih.gov |
Isobologram Analysis for Synergism
Isobologram analysis is a graphical method used in pharmacology to evaluate the interactions between two or more drugs or compounds. nih.govfrontiersin.org This analysis determines whether the combined effect of the substances is synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum). nih.govfrontiersin.org In the context of vulpinic acid research, isobologram analysis has been employed to investigate its synergistic potential when combined with other lichen-derived compounds, particularly in the realm of antioxidant activity.
A study investigating the photoprotective properties of metabolites from the lichen Vulpicida pinastri utilized isobologram analysis to assess the combined superoxide anion scavenging activity of vulpinic acid and usnic acid. nih.govmdpi.com The effect of the combination was determined at various ratios of their respective IC₅₀ values obtained from the NBT antioxidant assay. nih.govmdpi.com
The isobologram is constructed by plotting the doses of the two compounds on the x and y axes. A straight line connecting the IC₅₀ values of the individual compounds represents the line of additivity. mdpi.com Experimental data points for the combined effect that fall below this line indicate synergism, points on the line indicate an additive effect, and points above the line suggest antagonism. nih.gov
The analysis revealed that the interaction between vulpinic acid and usnic acid was complex and dependent on their ratio. nih.govmdpi.com A synergistic effect was observed, with a 2 to 4-fold lower concentration of the compounds required in combination to achieve the same antioxidant effect. nih.gov However, at a specific ratio of usnic acid to vulpinic acid of 1:1.5, a moderate antagonism was noted. nih.govmdpi.com Conversely, the combination was mostly additive at a ratio of 1:0.4. nih.govmdpi.com These findings highlight that combining vulpinic acid with other compounds can enhance its antioxidant activity, but the specific ratio of the combination is a critical factor in determining the nature of the interaction. nih.govresearchgate.netchemrxiv.orgchemrxiv.org
Membrane Integrity Assays
Membrane integrity assays are crucial for determining the effects of a compound on the physical state of cell membranes. For vulpinic acid, these assays have been particularly informative in understanding its antimicrobial mechanism of action. Studies have shown that vulpinic acid can compromise the membrane integrity of certain microorganisms. ppjonline.orgresearchgate.netresearchgate.net
One of the primary methods used to assess membrane damage is the propidium iodide (PI) uptake assay. tandfonline.comresearchgate.net PI is a fluorescent dye that cannot penetrate the intact cell membranes of viable cells. However, when the membrane is damaged or its integrity is compromised, PI can enter the cell and intercalate with DNA, resulting in a significant increase in fluorescence. researchgate.net
Research on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that treatment with an extract of the lichen Letharia vulpina, which contains vulpinic acid as its major component, led to compromised membrane integrity. tandfonline.comtandfonline.comnih.gov This was evidenced by an increase in PI uptake by the bacterial cells. tandfonline.comresearchgate.net
Furthermore, transmission electron microscopy (TEM) has been used to visually confirm the membrane-damaging effects of vulpinic acid. tandfonline.comnih.gov In studies with MRSA, TEM images of cells treated with the L. vulpina extract showed clear evidence of damage to the cell membranes and abnormal cell morphology. tandfonline.com Interestingly, while the membrane was damaged, the extract did not cause complete cell lysis. tandfonline.comtandfonline.com
In addition to its effects on microbial membranes, vulpinic acid's impact on the cell membranes of cancer cells has also been considered. Proliferation and membrane integrity assays on various cell lines have shown compatible results, suggesting that at certain concentrations, the compound's cytotoxic effects are linked to a loss of membrane integrity. scielo.br
These findings collectively indicate that a key mechanism of vulpinic acid's biological activity, particularly its antimicrobial properties, involves the disruption of cell membrane integrity. ppjonline.orgtandfonline.comtandfonline.com
Future Perspectives and Research Directions
Elucidation of Undiscovered Biosynthetic Pathways
The biosynthesis of vulpinic acid is understood to originate from the shikimate pathway, with phenylalanine and tyrosine serving as primary precursors. wikipedia.orgwikipedia.org These aromatic amino acids undergo dimerization and oxidative ring-cleavage to form pulvinic acid, the parent compound of vulpinic acid. wikipedia.orgwikipedia.org The final step involves the esterification of pulvinic acid to yield vulpinic acid. wikipedia.org Tracer experiments have shown that phenylalanine, phenyllactic acid, and polyporic acid are readily incorporated into pulvinic acid derivatives, suggesting a biosynthetic sequence involving these intermediates. cdnsciencepub.com
Despite this foundational knowledge, the precise enzymatic machinery and regulatory networks governing these transformations remain largely uncharacterized. The slow growth of lichens and the complexity of their symbiotic relationship present significant challenges to studying their metabolic pathways directly. researchgate.net Future research should focus on identifying and characterizing the specific enzymes, such as transaminases, oxidases, and esterases, involved in each step of the pathway. The application of genomic and transcriptomic approaches to lichen-forming fungi is a promising strategy to uncover the gene clusters responsible for producing vulpinic acid and other pulvinic acid derivatives. nih.gov Heterologous expression of candidate genes in more tractable microbial hosts could facilitate the functional characterization of these enzymes and pave the way for the biotechnological production of vulpinic acid. researchgate.net
Development of Novel Synthetic Analogues with Enhanced Specificity
The therapeutic potential of vulpinic acid has spurred interest in the synthesis of novel analogues with improved pharmacological properties. Chemical syntheses of vulpinic acid have been reported, providing a foundation for creating derivatives. wikipedia.org One approach involved the functionalization of butenolides through Suzuki cross-coupling reactions. wikipedia.org Another biomimetic synthesis utilized the reaction of 5-(α-methoxycarbonylarylidene)dioxolanones with lithium enolates of t-butyl phenylacetic esters to produce various pulvinic acids, including vulpinic acid.
Future efforts in this area should aim to generate a library of vulpinic acid analogues with modifications to the aromatic rings and the ester group. These modifications could be guided by structure-activity relationship (SAR) studies to identify key structural features responsible for specific biological activities. The goal is to develop analogues with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, creating derivatives with increased specificity for particular molecular targets could lead to more effective therapeutic agents with fewer off-target effects.
In-depth Characterization of Molecular Targets and Signaling Pathways
Vulpinic acid has been shown to modulate a variety of cellular processes and signaling pathways. In cancer research, it affects the cell cycle, apoptosis, transcription, and translation. nih.govresearchgate.net Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer and melanoma. nih.govresearchgate.netresearchgate.net A key mechanism involves the regulation of microRNA (miRNA) expression. For example, in MCF-7 breast cancer cells, vulpinic acid was found to downregulate the expression of 12 miRNAs, potentially by repressing the FOXO-3 gene. nih.govnih.govunirioja.es This, in turn, affects downstream targets involved in apoptosis and the cell cycle, such as an increase in Bax protein levels and a decrease in Bcl-2, procaspase-3, and procaspase-9. nih.govresearchgate.net
Further research is needed to fully elucidate the molecular targets of vulpinic acid. Identifying the direct binding partners of vulpinic acid is crucial for understanding its mechanism of action. Techniques such as affinity chromatography and proteomics can be employed to pull down and identify these targets. Moreover, comprehensive studies of its effects on various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, will provide a more complete picture of its cellular effects. nih.govmdpi.comresearchgate.net In the context of its anti-inflammatory properties, investigating its impact on pathways like NF-κB is also a priority. mdpi.commedchemexpress.com Additionally, vulpinic acid has been shown to inhibit enzymes in the polyol pathway, such as aldose reductase and sorbitol dehydrogenase, suggesting a potential role in managing diabetic complications. tandfonline.comnih.gov
Exploration of Ecological Interplay and Environmental Adaptations
In its natural context, vulpinic acid likely plays several important ecological roles for the lichens that produce it. wikipedia.org Its toxicity to many herbivores suggests it functions as an antifeedant, protecting the lichen from being eaten. wikipedia.orgearth.comresearchgate.net The vibrant yellow color of vulpinic acid points to a role in photoprotection. wikipedia.org It is thought to act as a blue light screen, protecting the photosynthetic partner (photobiont) within the lichen from high-intensity light. wikipedia.orgnerc.ac.ukcambridge.org This is particularly important for lichens growing in exposed, high-altitude, or high-latitude environments.
Advances in Analytical Techniques for Trace Analysis and Metabolomics
The study of lichen chemistry has been revolutionized by advances in analytical techniques. frontiersin.org Traditional methods like spot tests and thin-layer chromatography (TLC) have been largely superseded by more sensitive and accurate techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgdoi.orgwikipedia.orgnih.gov These modern methods are essential for the identification, quantification, and structural elucidation of lichen metabolites, even at trace levels. frontiersin.orgresearchgate.net
Future progress in this area will likely involve the continued development and application of hyphenated techniques, such as LC-MS/MS and LC-NMR, for comprehensive metabolomic profiling of lichens. frontiersin.org High-resolution mass spectrometry (HRMS) is particularly valuable for creating detailed spectral libraries of lichen compounds, which can aid in the rapid identification of known and novel metabolites. nih.gov These advanced analytical tools will be instrumental in studying the subtle variations in the chemical profiles of lichens in response to environmental changes and in exploring the full metabolic diversity of these organisms. researchgate.net
Integration with Computational Chemistry and Artificial Intelligence for Drug Discovery
Computational approaches are becoming increasingly integral to natural product research and drug discovery. In the context of vulpinic acid, in silico methods have already been used to predict its photoprotective properties and other biological activities. researchgate.netsemanticscholar.orgdergipark.org.tr Computational platforms can be used to screen libraries of vulpinic acid analogues for desired properties, such as binding affinity to specific protein targets, thereby prioritizing candidates for chemical synthesis and biological testing. researchgate.netsemanticscholar.org
The integration of artificial intelligence (AI) and machine learning with large datasets from genomic, proteomic, and metabolomic studies holds immense potential. AI algorithms could be trained to predict the biological activities of novel vulpinic acid derivatives, identify potential drug targets, and even design new synthetic pathways. This synergy between computational chemistry and AI can significantly accelerate the drug discovery process, making it more efficient and cost-effective.
Addressing Research Gaps and Challenges in Academic Research
Despite the growing body of research on vulpinic acid, several gaps and challenges remain. A major hurdle is the slow growth and difficulty in culturing lichen-forming fungi, which limits the supply of vulpinic acid for research purposes. researchgate.net While chemical synthesis is an alternative, developing efficient and scalable synthetic routes is an ongoing challenge.
Key research gaps that need to be addressed include:
A complete understanding of the enzymology and regulation of the vulpinic acid biosynthetic pathway.
The identification of all direct molecular targets of vulpinic acid and the full spectrum of its signaling pathway interactions.
Long-term in vivo studies to validate the therapeutic potential and assess the safety of vulpinic acid and its analogues.
A deeper understanding of its ecological roles and how its production is influenced by environmental cues.
Overcoming these challenges will require a multidisciplinary approach, combining expertise in natural product chemistry, molecular biology, pharmacology, ecology, and computational science. Collaborative efforts and the development of new research tools and methodologies will be essential for unlocking the full scientific and therapeutic potential of vulpinic acid.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing vulpinic acid in laboratory settings?
- Methodological Answer : Vulpinic acid is typically isolated from lichens or synthesized via organic routes such as esterification or cycloaddition reactions. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation . Researchers must ensure reproducibility by documenting solvent systems, reaction temperatures, and purification steps, as outlined in standardized protocols for natural product chemistry .
Q. What biological activities of vulpinic acid are supported by robust experimental evidence?
- Methodological Answer : Studies demonstrate vulpinic acid exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antioxidative properties in endothelial cell models . Experimental validation requires in vitro assays such as broth microdilution for minimum inhibitory concentration (MIC) determination and ROS-scavenging assays (e.g., DCFH-DA probes) under controlled oxygen levels . Negative controls (e.g., solvent-only treatments) are critical to distinguish compound-specific effects .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of vulpinic acid in mitigating oxidative stress-related pathologies?
- Methodological Answer : Advanced studies employ transcriptomic profiling (RNA-seq) to identify vulpinic acid-regulated pathways (e.g., Nrf2/ARE signaling) and CRISPR/Cas9 gene-editing to validate target genes in cell lines like HUVEC . Dose-response experiments and time-course analyses are essential to establish causality. Conflicting results (e.g., variability in ROS suppression across studies) may arise from differences in cell culture conditions or assay sensitivity, necessitating standardized protocols .
Q. What challenges arise when using vulpinic acid as a matrix in MALDI-TOF mass spectrometry, and how can they be addressed?
- Methodological Answer : Vulpinic acid’s limited ionization efficiency for certain analytes (e.g., peptides) requires optimization of laser energy and matrix-to-analyte ratios . Researchers should compare its performance with traditional matrices (e.g., α-cyano-4-hydroxycinnamic acid) and validate results using complementary techniques like ESI-MS. Low mass spectrometry experiment (MSE) scores may indicate the need for derivatization to enhance ionization .
Q. How can computational models improve the prediction of vulpinic acid’s photoprotective efficacy?
- Methodological Answer : Density functional theory (DFT) calculations can model vulpinic acid’s UV absorption spectra and electron-transfer pathways, while molecular docking predicts interactions with skin proteins (e.g., collagen) . Experimental validation via in silico-in vitro correlation (e.g., comparing computed λmax with spectrophotometric data) is critical. Discrepancies between predicted and observed bioactivity may highlight limitations in solvation models or force fields .
Data Contradiction & Replication
Q. How should researchers address contradictory reports on vulpinic acid’s antimicrobial efficacy across studies?
- Methodological Answer : Contradictions may stem from variations in bacterial strains, culture media, or compound solubility. Meta-analyses of published MIC data, stratified by strain type and assay conditions, can identify confounding factors . Replication studies must include positive controls (e.g., vancomycin for Gram-positive bacteria) and standardized CLSI/MICE guidelines to ensure comparability .
Q. What are best practices for ensuring experimental reproducibility in vulpinic acid research?
- Methodological Answer : Detailed documentation of synthetic routes (e.g., CAS registry numbers for reagents), cell culture passages, and instrument calibration parameters is mandatory . Open-access sharing of raw data (e.g., NMR spectra, dose-response curves) and adherence to FAIR principles enhance reproducibility. Peer-review checklists (e.g., ARRIVE for in vivo studies) mitigate reporting biases .
Methodological Design Considerations
Q. What statistical approaches are recommended for analyzing vulpinic acid’s dose-dependent bioactivity?
- Methodological Answer : Non-linear regression models (e.g., sigmoidal curves for IC50 calculation) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) are appropriate for dose-response data . Outlier detection (e.g., Grubbs’ test) ensures robustness. For omics datasets, false discovery rate (FDR) correction reduces Type I errors in pathway analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
